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Compound of Interest

Compound Name: 9-Angeloylretronecine N-oxide

Cat. No.: B1609405

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available toxicological data specifically for 9-Angeloylretronecine N-oxide
is limited. This guide provides a comprehensive overview of the toxicity profile of the broader
class of retronecine-type pyrrolizidine alkaloid N-oxides (PA N-oxides), to which 9-
Angeloylretronecine N-oxide belongs. The mechanisms and toxicological endpoints
discussed are based on studies of structurally related compounds and should be considered
representative of the potential toxicity of 9-Angeloylretronecine N-oxide.

Executive Summary

9-Angeloylretronecine N-oxide is a member of the pyrrolizidine alkaloid N-oxides (PA N-
oxides), a group of natural phytotoxins found in numerous plant species. While often
considered less toxic than their corresponding tertiary pyrrolizidine alkaloids (PAs), PA N-oxides
can be converted to their toxic parent alkaloids in the body, leading to significant health risks,
most notably hepatotoxicity and genotoxicity. This conversion is a critical step in their
mechanism of toxicity and is mediated by both intestinal microbiota and hepatic enzymes. This
document outlines the current understanding of the toxicity of retronecine-type PA N-oxides,
providing a framework for the safety assessment of 9-Angeloylretronecine N-oxide.

Mechanism of Toxicity: Metabolic Activation is Key

The toxicity of 9-Angeloylretronecine N-oxide and other PA N-oxides is intrinsically linked to
their biotransformation into reactive pyrrolic metabolites.[1][2][3] This process involves a two-
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step metabolic pathway:

e Reduction to Parent Pyrrolizidine Alkaloid: The initial and rate-limiting step is the reduction of
the N-oxide back to its corresponding tertiary pyrrolizidine alkaloid, 9-Angeloylretronecine.
This conversion is carried out by two main systems:

o Intestinal Microbiota: Anaerobic bacteria in the gastrointestinal tract can efficiently reduce
PA N-oxides.[1][3]

o Hepatic Cytochrome P450 Enzymes: In the liver, specific CYP isozymes, particularly
CYP1A2 and CYP2D6, are capable of reducing PA N-oxides.[1][2]

» Metabolic Activation in the Liver: The resulting parent PA, 9-Angeloylretronecine, is then
metabolically activated in the liver by other cytochrome P450 enzymes. This activation
process generates highly reactive electrophilic pyrrolic esters, primarily dehydroretronecine
(DHR).

These reactive metabolites can then bind to cellular macromolecules such as proteins and
DNA, leading to cellular dysfunction, cytotoxicity, and genotoxicity.[1][2]

Quantitative Toxicity Data

Specific quantitative toxicity data for 9-Angeloylretronecine N-oxide are not readily available
in the public literature. The following tables summarize representative data for the broader
class of retronecine-type PA N-oxides to provide a comparative context.

Table 1: In Vivo Toxicity Data (Representative PA N-Oxides)
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Experimental Protocols

Detailed experimental protocols for toxicity testing of 9-Angeloylretronecine N-oxide are not
published. The following are generalized protocols for key toxicity assays relevant to PA N-
oxides, based on standard methodologies.

In Vivo Repeated Dose Toxicity Study (General Protocol)

o Test System: Male and female Sprague-Dawley rats (8-10 weeks old).
o Administration: Oral gavage, daily for 28 or 90 days.

e Dose Groups: At least three dose levels of 9-Angeloylretronecine N-oxide and a vehicle

control group.
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e Parameters Monitored:

o

Clinical observations (daily).

[¢]

Body weight and food consumption (weekly).

[¢]

Hematology and clinical chemistry (at termination).

[e]

Organ weights (at termination).

o

Histopathology of liver, kidneys, and other major organs.

o Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

In Vitro Cytotoxicity Assay (General Protocol)

e Cell Line: Human hepatoma cells (e.g., HepG2) or primary hepatocytes.

o Treatment: Cells are incubated with various concentrations of 9-Angeloylretronecine N-
oxide for 24, 48, and 72 hours.

o Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-
dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate
dehydrogenase) release assay.

o Endpoint: Calculation of the IC50 (half-maximal inhibitory concentration).

Bacterial Reverse Mutation Assay (Ames Test) (General
Protocol)

o Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and
Escherichia coli strain (e.g., WP2 uvrA).

» Metabolic Activation: The assay is performed with and without an exogenous metabolic
activation system (S9 mix from induced rat liver).

e Procedure: Bacteria are exposed to a range of concentrations of 9-Angeloylretronecine N-
oxide.
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o Endpoint: The number of revertant colonies is counted to assess the mutagenic potential.

Visualizations
Signaling Pathway of PA N-Oxide-Induced
Hepatotoxicity

Click to download full resolution via product page

Caption: Metabolic activation pathway of pyrrolizidine alkaloid N-oxides leading to toxicity.

Experimental Workflow for In Vivo Toxicity Assessment
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Caption: Generalized workflow for an in vivo repeated dose toxicity study.

Conclusion and Future Directions
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9-Angeloylretronecine N-oxide, as a retronecine-type PA N-oxide, poses a potential risk to
human health due to its metabolic activation to toxic pyrrolizidine alkaloids. The primary
toxicological concerns are hepatotoxicity and genotoxicity. While specific data for this
compound are lacking, the well-established toxicity of related PA N-oxides underscores the
need for caution and further investigation.

Future research should focus on:

o Generating specific toxicity data for 9-Angeloylretronecine N-oxide: This includes
determining its LD50, IC50, and NOAEL values through standardized in vivo and in vitro
studies.

» Investigating its genotoxic and carcinogenic potential: Dedicated assays are required to fully
characterize these critical endpoints.

» Elucidating specific signaling pathways: Identifying the precise molecular targets and
pathways affected by its reactive metabolites will provide a more complete understanding of
its toxicity.

A thorough toxicological evaluation is essential to accurately assess the risks associated with
human exposure to 9-Angeloylretronecine N-oxide and to inform regulatory decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Toxicity Profile of 9-Angeloylretronecine N-oxide:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609405#toxicity-profile-of-9-angeloylretronecine-n-
oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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